Azocan-1-yl(furan-2-yl)methanone
Description
Azocan-1-yl(furan-2-yl)methanone is a heterocyclic compound featuring an eight-membered azocane (azepane) ring connected to a furan-2-yl group via a methanone bridge. While the provided evidence primarily references azepan-1-yl-(5-bromofuran-2-yl)methanone (Y203-5296, C₁₁H₁₄BrNO₂, MW 272.14), a closely related seven-membered azepane derivative, this analysis assumes the target compound shares structural similarities with azepane-based analogs . Key physicochemical properties of Y203-5296 include a logP of 2.87, indicative of moderate lipophilicity, and a polar surface area of 26.14 Ų, suggesting moderate solubility . The compound’s synthesis likely involves Friedel-Crafts acylation, a common method for furan-containing methanones (e.g., reacting furan-2-carbonyl chloride with azepane) .
Properties
IUPAC Name |
azocan-1-yl(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-12(11-7-6-10-15-11)13-8-4-2-1-3-5-9-13/h6-7,10H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLQPHVJZMNGBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CCC1)C(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azocan-1-yl(furan-2-yl)methanone typically involves the reaction of furan-2-carboxylic acid with azocane in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Azocan-1-yl(furan-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Azocan-1-yl(furan-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of azocan-1-yl(furan-2-yl)methanone involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the azocane moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares Azocan-1-yl(furan-2-yl)methanone analogs based on substituents, heterocycles, and physical properties:
Key Observations:
- Substituent Effects : Bromo-substitution (Y203-5296) increases molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility . Naphthalene derivatives (e.g., 3u) exhibit higher melting points due to extended aromaticity .
- Biological Activity: Furan-phenyl methanones show potent protein tyrosine kinase (PTK) inhibition (IC₅₀ as low as 2.72 μM), outperforming genistein (IC₅₀ 13.65 μM) . Pyrazole analogs demonstrate anticancer activity, though azepane derivatives’ specific biological targets remain unreported in the evidence .
Q & A
Basic: What synthetic methodologies are recommended for preparing Azocan-1-yl(furan-2-yl)methanone?
Methodological Answer:
this compound can be synthesized via multi-step organic reactions. A common approach involves:
- Step 1: Preparation of the azocane (8-membered nitrogen-containing ring) precursor, typically through cyclization of an appropriate amine or via ring-expansion reactions.
- Step 2: Coupling the azocane moiety to the furan-2-yl carbonyl group using a Suzuki-Miyaura cross-coupling reaction, which is effective for forming carbon-heteroatom bonds under palladium catalysis .
- Key Conditions: Use of anhydrous solvents (e.g., THF or DCM), inert atmospheres (N₂/Ar), and optimized temperatures (60–80°C) to prevent side reactions.
- Validation: Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .
Basic: How can researchers characterize the molecular structure of this compound?
Methodological Answer:
Structural elucidation requires a combination of techniques:
- X-ray Crystallography: Resolve the 3D configuration using SHELXL for refinement. Note potential challenges in modeling the azocane ring’s conformational flexibility .
- Spectroscopy:
- Mass Spectrometry: Validate molecular weight (e.g., ESI-MS) with expected [M+H]⁺ peaks.
Basic: What strategies optimize purity and yield during synthesis?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while dichloromethane minimizes side reactions in coupling steps .
- Catalyst Optimization: Use Pd(PPh₃)₄ for Suzuki-Miyaura reactions with ligand-to-metal ratios of 2:1 to improve catalytic efficiency .
- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol for crystalline intermediates .
Advanced: How can researchers evaluate the compound’s biological activity in neurological models?
Methodological Answer:
- Target Identification: Screen for adenosine A2A receptor modulation using radioligand binding assays (e.g., [³H]ZM241385 displacement) .
- In Vitro Models: Test neuroprotective effects in SH-SY5Y cells under oxidative stress (H₂O₂-induced apoptosis). Measure viability via MTT assays and caspase-3 activity .
- Dose-Response Analysis: Use a logarithmic concentration range (1 nM–100 µM) to calculate IC₅₀ values. Compare with known A2A antagonists (e.g., istradefylline) for potency benchmarking.
Advanced: What computational approaches predict structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Molecular Docking: Model interactions with A2A receptors (PDB ID: 3REY) using AutoDock Vina. Focus on hydrogen bonding between the furan oxygen and Asn253 residue .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess azocane ring flexibility and stability in lipid bilayers.
- QSAR Modeling: Train regression models on analogs (e.g., piperazine derivatives) to correlate substituent effects (e.g., electron-withdrawing groups on furan) with binding affinity .
Advanced: How to resolve contradictory crystallographic data for azocane-containing compounds?
Methodological Answer:
- Data Collection: Ensure high-resolution (<1.0 Å) datasets at synchrotron facilities to mitigate thermal motion artifacts in the azocane ring .
- Refinement: Use SHELXL’s restraints for bond lengths/angles in flexible regions. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) .
- Validation: Check ADDSYM in PLATON to detect missed symmetry operations and verify R₁/Rfree convergence (<5% discrepancy) .
Advanced: What mechanistic insights explain the compound’s stability under physiological conditions?
Methodological Answer:
- Degradation Studies: Incubate the compound in PBS (pH 7.4, 37°C) and analyze degradation products via LC-MS. Furan ring oxidation (to γ-ketoenol intermediates) is a likely pathway .
- Kinetic Analysis: Calculate half-life (t₁/₂) using first-order kinetics. Compare with stabilized analogs (e.g., thiophene derivatives) to identify structural vulnerabilities .
Basic: What analytical techniques validate compound identity post-synthesis?
Methodological Answer:
- Elemental Analysis: Confirm C, H, N composition within ±0.3% of theoretical values.
- Melting Point: Compare with literature data (if available) using a Büchi apparatus.
- HPLC-DAD: Ensure a single peak at λ = 254 nm with retention time matching a certified reference standard .
Advanced: How to assess the compound’s pharmacokinetic properties in preclinical models?
Methodological Answer:
- Solubility: Use shake-flask method in PBS (pH 6.8) and quantify via UV-Vis (λmax ~280 nm for furan derivatives) .
- Permeability: Conduct Caco-2 monolayer assays (apparent permeability coefficient, Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify major metabolites (e.g., hydroxylated azocane) .
Advanced: What strategies mitigate toxicity risks in early-stage development?
Methodological Answer:
- Genotoxicity Screening: Perform Ames tests (TA98/TA100 strains) to assess mutagenicity. Furan derivatives may require additional Comet assays for DNA damage evaluation .
- Cytotoxicity Profiling: Use HepG2 cells to measure IC₅₀ values and compare with therapeutic indices from A2A receptor assays .
- In Silico Prediction: Apply DEREK Nexus to flag structural alerts (e.g., reactive furan epoxides) and guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
